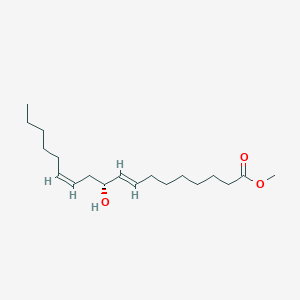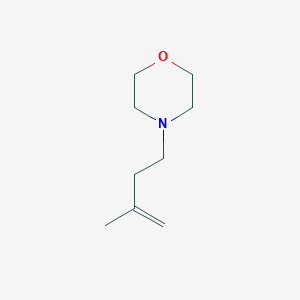
4-(3-Methylbut-3-enyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylbut-3-enyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a morpholine ring and a methylbutenyl group.
Mechanism Of Action
The mechanism of action of 4-(3-Methylbut-3-enyl)morpholine is not fully understood, but it is believed to act as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been shown to have a neuroprotective effect by inhibiting the formation of reactive oxygen species and reducing oxidative stress in the brain.
Biochemical And Physiological Effects
4-(3-Methylbut-3-enyl)morpholine has been shown to have various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anticancer activities. It has also been found to have a positive effect on cognitive function and memory.
Advantages And Limitations For Lab Experiments
One of the advantages of 4-(3-Methylbut-3-enyl)morpholine is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, its high cost and limited availability can be a limitation for lab experiments.
Future Directions
For the research on 4-(3-Methylbut-3-enyl)morpholine include investigating its potential applications in the field of materials science, such as the development of new polymers and coatings. It can also be studied further for its potential use as an agrochemical for crop protection. Moreover, the elucidation of its mechanism of action and its interaction with various neurotransmitters can lead to the development of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, 4-(3-Methylbut-3-enyl)morpholine is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and materials that can benefit society.
Synthesis Methods
The synthesis of 4-(3-Methylbut-3-enyl)morpholine involves the reaction of morpholine with 3-methyl-3-buten-1-ol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds via an acid-catalyzed dehydration of the alcohol to form the corresponding alkene, which then undergoes addition to the morpholine ring to produce the desired product.
Scientific Research Applications
4-(3-Methylbut-3-enyl)morpholine has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.
properties
CAS RN |
104840-48-4 |
|---|---|
Product Name |
4-(3-Methylbut-3-enyl)morpholine |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-(3-methylbut-3-enyl)morpholine |
InChI |
InChI=1S/C9H17NO/c1-9(2)3-4-10-5-7-11-8-6-10/h1,3-8H2,2H3 |
InChI Key |
RRSDZAQMRHNXHM-UHFFFAOYSA-N |
SMILES |
CC(=C)CCN1CCOCC1 |
Canonical SMILES |
CC(=C)CCN1CCOCC1 |
synonyms |
Morpholine, 4-(3-methyl-3-butenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



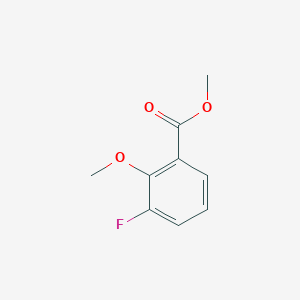
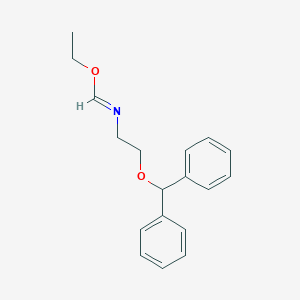




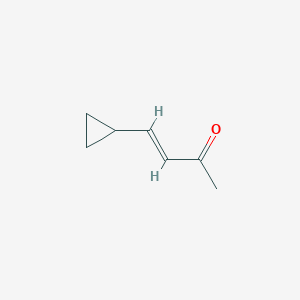
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

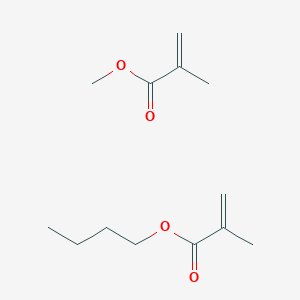

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
